molecular formula C7H15NO2S B6237711 2-(dimethylamino)-4-(methylsulfanyl)butanoic acid CAS No. 2812-23-9

2-(dimethylamino)-4-(methylsulfanyl)butanoic acid

Cat. No.: B6237711
CAS No.: 2812-23-9
M. Wt: 177.27 g/mol
InChI Key: FLEXUHXAXRFRAU-UHFFFAOYSA-N
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Description

2-(dimethylamino)-4-(methylsulfanyl)butanoic acid is a useful research compound. Its molecular formula is C7H15NO2S and its molecular weight is 177.27 g/mol. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(dimethylamino)-4-(methylsulfanyl)butanoic acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various reagents and catalysts.", "Starting Materials": [ "2-bromo-4-methylthiobutanoic acid", "dimethylamine", "sodium hydride", "diethyl ether", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "methanol", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate", "hexanes", "ethyl acetate", "N,N-dimethylformamide", "ethyl chloroformate", "triethylamine", "N,N-dimethylglycine" ], "Reaction": [ "Step 1: Protection of carboxylic acid group", "2-bromo-4-methylthiobutanoic acid is treated with sodium hydride in diethyl ether to form the corresponding carboxylate salt. Acetic anhydride is then added to the reaction mixture to protect the carboxylic acid group, forming the acetyl ester.", "Step 2: Deprotection of thiol group", "The acetyl ester is then treated with hydrochloric acid to remove the acetyl group and expose the thiol group.", "Step 3: Protection of amine group", "Dimethylamine is added to the reaction mixture to protect the amine group, forming the corresponding dimethylaminothiol.", "Step 4: Alkylation of thiol group", "The dimethylaminothiol is then treated with ethyl chloroformate and triethylamine to form the corresponding thiol ester. This is followed by alkylation with 2-bromo-4-methylthiobutanoic acid in the presence of sodium bicarbonate to form the desired product.", "Step 5: Deprotection of amine group", "The dimethylamino group is then deprotected using sodium hydroxide in methanol to form 2-(dimethylamino)-4-(methylsulfanyl)butanoic acid.", "Step 6: Purification", "The crude product is purified by recrystallization from ethyl acetate and hexanes, followed by drying over magnesium sulfate." ] }

CAS No.

2812-23-9

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

2-(dimethylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C7H15NO2S/c1-8(2)6(7(9)10)4-5-11-3/h6H,4-5H2,1-3H3,(H,9,10)

InChI Key

FLEXUHXAXRFRAU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CCSC)C(=O)O

Purity

95

Origin of Product

United States

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